molecular formula C38H57N7O14 B12410533 MC-Val-Cit-PABA-amide-PEG4-COOH

MC-Val-Cit-PABA-amide-PEG4-COOH

Cat. No.: B12410533
M. Wt: 835.9 g/mol
InChI Key: YVUXNSIONJNMHY-ZQAZVOLISA-N
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Description

Historical Evolution of Antibody-Drug Conjugate (ADC) Linker Technologies

First-Generation Linkers: Stability vs. Specificity

Early ADC linkers, such as hydrazones and disulfides, prioritized chemical cleavage mechanisms over enzymatic specificity. For instance, the hydrazone linker in gemtuzumab ozogamicin (Mylotarg) released calicheamicin via acidic hydrolysis in lysosomes. However, variable intracellular pH and premature extracellular cleavage led to off-target toxicity and suboptimal therapeutic indices. Disulfide linkers, reliant on cytoplasmic glutathione reduction, faced similar limitations due to extracellular glutathione in tumor microenvironments.

Table 1: Comparative Analysis of ADC Linker Generations
Linker Type Mechanism Limitations Advancements
Hydrazone (1990s) Acidic hydrolysis Premature cleavage N/A
Disulfide (2000s) Reductive cleavage Extracellular glutathione Improved plasma stability
Peptide (2010s) Enzymatic cleavage Cathepsin B heterogeneity Tumor-specific drug release
PEGylated (2020s) Enhanced solubility Synthetic complexity Reduced aggregation

Peptide Linkers and the Val-Cit Revolution

The introduction of dipeptide linkers, particularly Val-Cit, marked a shift toward enzyme-mediated cleavage. Cathepsin B, overexpressed in lysosomes of malignant cells, selectively hydrolyzes the Val-Cit bond, enabling tumor-specific payload release. Early iterations like MC-Val-Cit-PAB (used in brentuximab vedotin) demonstrated superior stability in circulation compared to hydrazones, reducing systemic toxicity. However, heterogeneous drug-antibody ratios (DARs) from stochastic cysteine/maleimide conjugation necessitated further refinement.

PEGylation and Functional Group Engineering

Incorporating PEG4 spacers addressed linker hydrophobicity, which contributed to antibody aggregation and rapid clearance. The PEG4 moiety in MC-Val-Cit-PABA-amide-PEG4-COOH extends the linker’s hydrodynamic radius, shielding it from proteolytic degradation and renal filtration. Concurrently, the terminal COOH group enables site-specific conjugation via carbodiimide chemistry, improving DAR homogeneity. Modern platforms like THIOMAB™ antibodies exploit engineered cysteine residues for PEG4 linker attachment, achieving DARs of 2–4 with minimal heterogeneity.

Properties

Molecular Formula

C38H57N7O14

Molecular Weight

835.9 g/mol

IUPAC Name

2-[2-[2-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl hydrogen carbonate

InChI

InChI=1S/C38H57N7O14/c1-26(2)33(44-30(46)8-4-3-5-17-45-31(47)13-14-32(45)48)35(50)43-29(7-6-15-40-36(39)51)34(49)42-28-11-9-27(10-12-28)25-59-37(52)41-16-18-55-19-20-56-21-22-57-23-24-58-38(53)54/h9-14,26,29,33H,3-8,15-25H2,1-2H3,(H,41,52)(H,42,49)(H,43,50)(H,44,46)(H,53,54)(H3,39,40,51)/t29-,33-/m0/s1

InChI Key

YVUXNSIONJNMHY-ZQAZVOLISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOC(=O)O)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Protection of l-Citrulline

l-Citrulline is protected at the α-amino group using fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) groups. Fmoc protection is achieved via reaction with Fmoc-Cl in dichloromethane (DCM) under basic conditions, yielding Fmoc-l-citrulline in quantitative yields. Cbz protection follows a similar pathway using Cbz-OSu (succinimidyl carbonate). These groups prevent undesired side reactions during subsequent coupling steps.

Coupling with para-Aminobenzyl Alcohol (PABOH)

The protected citrulline is coupled to PABOH using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling reagent. This step avoids oxazolone formation—a common cause of epimerization—by activating the carboxylic acid under mild conditions. For Fmoc-protected citrulline, 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) is added to minimize Fmoc deprotection. The reaction proceeds at room temperature, yielding Fmoc-Cit-PABOH (17 ) or Cbz-Cit-PABOH (18 ) in 60–80% yields.

Dipeptide Formation with Valine

Fmoc deprotection of 17 is performed using 20 equivalents of triethylamine (TEA) in dimethylformamide (DMF), followed by coupling with Fmoc-Val-OSu. This step proceeds with 85–95% yield and no observable epimerization. The resulting Fmoc-Val-Cit-PABOH (8 ) is a single diastereomer, critical for maintaining linker stability in biological systems.

Incorporation of the Maleimidocaproyl (Mc) Group

The Mc group enables conjugation to antibodies via thiol-maleimide chemistry. Activated 6-maleimidohexanoic acid (Mc-OSu, 20 ) is reacted with the free amine of Val-Cit-PABOH (19 ) in DMF. This step achieves near-quantitative yields (up to 95%) when the Mc group is generated in situ using N,N'-disuccinimidyl carbonate. The final product, Mc-Val-Cit-PABOH (1 ), is obtained with >99% diastereomeric purity, ensuring optimal plasma stability (half-lives of 6.0–9.6 days in preclinical models).

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for MC-Val-Cit-PABA-amide-PEG4-COOH include:

Parameter Method Specification
Purity HPLC (C18 column) ≥95%
Diastereomeric Excess Chiral HPLC ≥99%
Molecular Weight HRMS 835.90 Da (C38H57N7O14)
Solubility Nephelometry ≥10 mg/mL in DMSO

Data adapted from.

Challenges and Mitigation Strategies

Epimerization During Coupling

Early synthetic routes using ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) led to citrulline epimerization due to oxazolone intermediate formation. Switching to HATU and maintaining pH <8.0 suppressed racemization, improving diastereomeric excess from ~50% to >99%.

PEG4 Incorporation Efficiency

Coupling PEG4-COOH to the PABA-amide required optimization of stoichiometry. A 1.2:1 molar ratio of activated PEG4-COOH to Mc-Val-Cit-PABOH minimized unreacted starting material while avoiding dipegylation byproducts.

Applications in ADC Development

This compound has been utilized in OMTX705, a fibroblast activation protein (FAP)-targeting ADC. Preclinical studies demonstrated a drug-to-antibody ratio (DAR) of 4.0 and in vivo efficacy in xenograft models. The PEG4 spacer reduced aggregation propensity, enabling formulation at concentrations >50 mg/mL.

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PABA-amide-PEG4-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MC-Val-Cit-PABA-amide-PEG4-COOH is widely used in scientific research, particularly in the development of antibody-drug conjugates for cancer therapy. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates targeted drug delivery in cellular studies.

    Medicine: Integral component in the development of targeted cancer therapies.

    Industry: Used in the production of pharmaceutical compounds .

Mechanism of Action

MC-Val-Cit-PABA-amide-PEG4-COOH exerts its effects by facilitating the targeted delivery of cytotoxic drugs to cancer cells. The compound is cleaved by cellular proteases, releasing the active drug within the target cells. This targeted delivery maximizes therapeutic efficacy while minimizing side effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Functional Group PEG Units Terminal Group Molecular Weight (g/mol) Key Applications
MC-Val-Cit-PABA-amide-PEG4-COOH Maleimide 4 COOH ~750 (estimated) ADC linker, PROTAC synthesis
Mal-PEG4-Val-Cit-PAB-OH Maleimide 4 OH 689.76 ADC linker, peptide conjugation
Azido-PEG4-Val-Cit-PAB-OH Azide 4 OH 652.8 Click chemistry, PROTACs
Mal-amido-PEG2-Val-Cit-PAB-OH Maleimide 2 OH 689.76 Molecular tagging, ADCs

Functional Group Variations

  • Maleimide vs. Azide :

    • This compound and Mal-PEG4-Val-Cit-PAB-OH use maleimide for thiol-based conjugation, ideal for cysteine residues in antibodies .
    • Azido-PEG4-Val-Cit-PAB-OH employs an azide group for copper-free click chemistry with DBCO-modified molecules, enabling rapid and specific bioconjugation .
  • Terminal COOH vs. OH :

    • The COOH group in this compound allows covalent bonding with amines, broadening conjugation strategies compared to hydroxyl-terminated analogs like Mal-PEG4-Val-Cit-PAB-OH .

PEG Chain Length Impact

  • PEG4 vs. PEG2 :
    • PEG4 (as in this compound) offers superior solubility and reduced steric hindrance compared to PEG2 variants like Mal-amido-PEG2-Val-Cit-PAB-OH. This enhances payload delivery efficiency in ADCs .

Stability and Release Kinetics

  • Protease Sensitivity :
    • All Val-Cit-containing compounds exhibit cathepsin B-cleavable properties, but this compound’s PABA-amide moiety accelerates self-immolation, ensuring faster payload release than PEG2-based analogs .
  • Solubility :
    • PEG4 compounds (e.g., this compound) demonstrate 20–30% higher aqueous solubility than PEG2 counterparts, critical for in vivo stability .

Research Findings and Limitations

  • Efficacy in Tumor Models :
    • ADCs using this compound showed 15–20% higher tumor suppression in murine models compared to PEG2-based linkers, attributed to improved solubility and release kinetics .
  • Stability Concerns :
    • Maleimide groups in this compound may undergo hydrolysis in plasma, necessitating optimized storage conditions (-20°C, lyophilized) .

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